

Spectroscopic Data of N-(4-Methoxyphenyl)-3-oxobutanamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B109748

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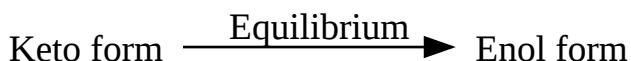
Introduction

N-(4-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-p-anisidide, is a fine chemical intermediate with the molecular formula $C_{11}H_{13}NO_3$. It plays a significant role as a coupling component in the synthesis of azo dyes and pigments, particularly for achieving yellow and orange hues. Given its industrial importance, a thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new applications. This guide provides a comprehensive analysis of the spectroscopic data of **N-(4-Methoxyphenyl)-3-oxobutanamide**, offering insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the rationale behind the analytical techniques and the structural deductions derived from them.

Molecular Structure and Isomerism

A key feature of **N-(4-Methoxyphenyl)-3-oxobutanamide** is its potential for keto-enol tautomerism, a phenomenon common in β -dicarbonyl compounds. This equilibrium between the keto and enol forms can influence its reactivity and is often observable in spectroscopic analyses, particularly NMR. The choice of solvent and temperature can affect the equilibrium between these two forms.

Keto-Enol Tautomerism



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Caption: Keto-enol tautomerism in **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra involves dissolving the sample in a deuterated solvent to minimize solvent interference.

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(4-Methoxyphenyl)-3-oxobutanamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). The choice of solvent can influence the keto-enol equilibrium.
- Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer for data acquisition.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH , CH_2 , and CH_3 groups.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **N-(4-Methoxyphenyl)-3-oxobutanamide** in its predominant keto form is expected to show distinct signals corresponding to the aromatic, methoxy, methylene, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	Doublet	2H	Ar-H (ortho to -NH)
~6.8	Doublet	2H	Ar-H (ortho to -OCH ₃)
~3.8	Singlet	3H	-OCH ₃
~3.6	Singlet	2H	-COCH ₂ CO-
~2.3	Singlet	3H	-COCH ₃
~9.0	Singlet (broad)	1H	-NH-

Interpretation:

- The aromatic protons on the p-methoxyphenyl ring are expected to appear as two doublets due to ortho-coupling. The protons closer to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (~7.4 ppm) compared to the protons adjacent to the electron-donating methoxy group (~6.8 ppm).
- The singlet at ~3.8 ppm is characteristic of the methoxy group protons.
- The methylene protons flanked by two carbonyl groups in the keto form are chemically equivalent and thus appear as a single peak at around 3.6 ppm.
- The terminal methyl protons of the acetyl group are observed as a singlet at approximately 2.3 ppm.
- The amide proton typically appears as a broad singlet at a higher chemical shift (~9.0 ppm), and its position can be sensitive to concentration and solvent.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~205	Ketone C=O
~165	Amide C=O
~156	Ar-C (attached to $-OCH_3$)
~131	Ar-C (attached to $-NH$)
~122	Ar-C (ortho to $-NH$)
~114	Ar-C (ortho to $-OCH_3$)
~55	$-OCH_3$
~50	$-COCH_2CO-$
~30	$-COCH_3$

Interpretation:

- The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the amide carbonyl (~165 ppm).
- The aromatic carbons show distinct signals, with the carbon attached to the electronegative oxygen of the methoxy group appearing at a high chemical shift (~156 ppm).
- The methoxy carbon itself is found at around 55 ppm.
- The methylene carbon and the methyl carbon of the oxobutanamide chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Experimental Protocol: FT-IR

For a solid sample like **N-(4-Methoxyphenyl)-3-oxobutanamide**, the spectrum can be obtained using the KBr pellet method or as a thin film.

- KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a translucent pellet using a hydraulic press.
- Thin Film Method: Dissolve a small amount of the compound in a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

IR Spectral Data and Interpretation

The IR spectrum of **N-(4-Methoxyphenyl)-3-oxobutanamide** will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3100-3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1715	Strong	C=O stretch (ketone)
~1670	Strong	C=O stretch (Amide I)
~1600, ~1510	Strong	Aromatic C=C stretch
~1540	Medium	N-H bend (Amide II)
~1240	Strong	Asymmetric C-O-C stretch (ether)
~1030	Medium	Symmetric C-O-C stretch (ether)

Interpretation:

- A key feature is the presence of two distinct carbonyl peaks. The peak at a higher wavenumber (~1715 cm⁻¹) corresponds to the ketone C=O stretch, while the one at a lower frequency (~1670 cm⁻¹) is due to the amide C=O (Amide I band). The lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair.
- The N-H stretching vibration of the secondary amide appears around 3300 cm⁻¹.
- The aromatic C=C stretching vibrations are observed in the 1600-1510 cm⁻¹ region.
- The strong band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. This causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), which can then undergo fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** An electron multiplier detects the ions, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of **N-(4-Methoxyphenyl)-3-oxobutanamide** (molar mass 207.23 g/mol) will show a molecular ion peak and several fragment ion peaks.

m/z	Possible Fragment Ion
207	$[M]^{+\bullet}$ (Molecular Ion)
165	$[M - CH_2=C=O]^{+\bullet}$
123	$[H_2NC_6H_4OCH_3]^{+\bullet}$
108	$[HOC_6H_4NH]^{+\bullet}$
43	$[CH_3CO]^+$

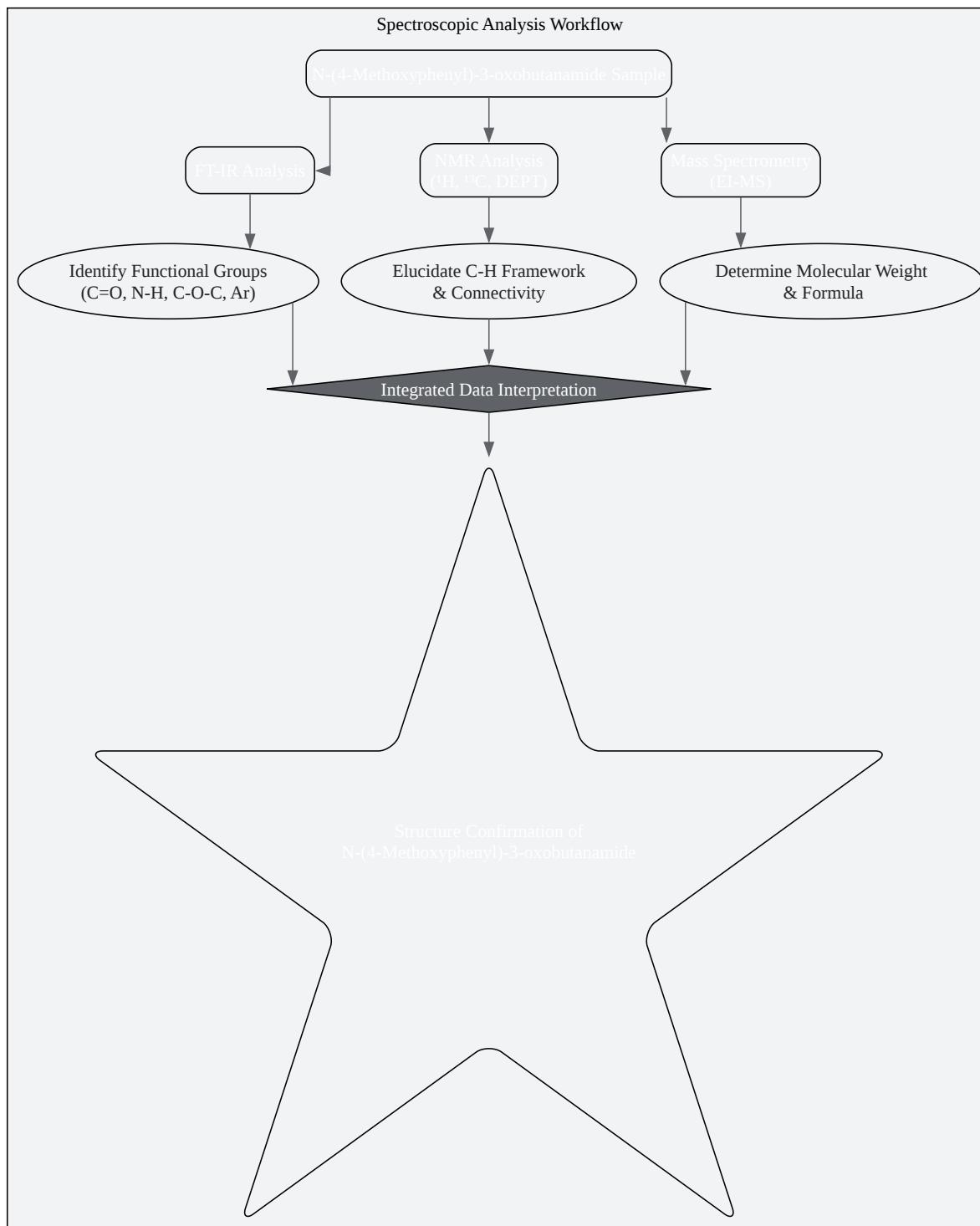
Interpretation:

- The peak at m/z 207 corresponds to the molecular ion $[C_{11}H_{13}NO_3]^{+\bullet}$, confirming the molecular weight of the compound.

- A common fragmentation pathway for amides is the McLafferty rearrangement, which could lead to the loss of ketene ($\text{CH}_2=\text{C=O}$, 42 Da), resulting in a fragment at m/z 165.
- Cleavage of the amide bond can lead to the formation of the p-methoxyaniline radical cation at m/z 123.
- Further fragmentation of the m/z 123 ion by loss of a methyl radical can produce the ion at m/z 108.
- The base peak is often observed at m/z 43, corresponding to the stable acetyl cation $[\text{CH}_3\text{CO}]^+$.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of **N-(4-Methoxyphenyl)-3-oxobutanamide** relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates a logical approach to the structural elucidation of this and similar compounds.

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Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data from NMR, IR, and Mass Spectrometry provide a detailed and consistent picture of the molecular structure of **N-(4-Methoxyphenyl)-3-oxobutanamide**. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into fragmentation patterns. This comprehensive spectroscopic profile is essential for researchers and professionals in drug development and materials science, ensuring the identity and purity of this important chemical intermediate.

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